molecular formula C15H14N2O5 B6339268 2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester CAS No. 365542-66-1

2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester

Cat. No.: B6339268
CAS No.: 365542-66-1
M. Wt: 302.28 g/mol
InChI Key: BFLAJUDLVFSXLI-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester is a useful research compound. Its molecular formula is C15H14N2O5 and its molecular weight is 302.28 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester is 302.09027155 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[(E)-2-(2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-11-5-3-4-9(13(11)14(19)22-2)6-7-10-8-12(18)17-15(20)16-10/h3-8H,1-2H3,(H2,16,17,18,20)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLAJUDLVFSXLI-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)C=CC2=CC(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CC(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(2,6-dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester (CAS Number: 365542-66-1) is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article will explore the biological activity of this compound through various studies and findings.

Chemical Structure

The compound features a pyrimidine ring fused with a methoxy-substituted benzoic acid moiety. The structural formula can be represented as follows:

C14H15N3O5\text{C}_{14}\text{H}_{15}\text{N}_3\text{O}_5

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains. In a comparative study, several pyrimidine derivatives demonstrated comparable or superior antibacterial activity to standard antibiotics like norfloxacin .

Compound NameActivityReference
Compound AAntibacterial against E. coli
Compound BAntifungal against C. albicans

Antitumor Activity

The antitumor potential of the compound has also been investigated. Research indicates that related compounds exhibit cytotoxic effects on cancer cell lines, including breast and colon cancer cells. In particular, pyrimidine derivatives have been noted for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways .

Case Study:
A study on a related pyrimidine derivative showed an IC50 value of 23.30 ± 0.35 µM against the A-431 cell line, suggesting significant antitumor activity .

Anticonvulsant Activity

Some derivatives of the pyrimidine family have demonstrated anticonvulsant properties in animal models. For example, a structurally similar compound showed significant protection against seizures induced by pentylenetetrazole (PTZ), indicating potential for further development as an anticonvulsant agent .

Mechanistic Insights

The biological activity of 2-[2-(2,6-dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester can be attributed to its ability to interact with biological targets at the molecular level. Molecular docking studies suggest that the compound may bind effectively to certain enzymes and receptors involved in disease processes.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that modifications to the methoxy and vinyl groups can enhance biological activity. For example, substituents on the phenyl ring are critical for improving potency against cancer cell lines and enhancing antimicrobial efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds with similar structures to 2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester exhibit significant anticancer properties. Pyrimidine derivatives are known for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, studies have shown that modifications in the pyrimidine ring can enhance cytotoxicity against various cancer cell lines by interfering with DNA synthesis and repair mechanisms .

Antimicrobial Properties
This compound also shows promise as an antimicrobial agent. The incorporation of the dioxo-tetrahydropyrimidine moiety has been associated with increased activity against bacterial and fungal strains. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Material Science Applications

Polymer Synthesis
In the field of polymer science, 2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester can be utilized as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The presence of the methoxy group can improve solubility and processability in various solvents, making it suitable for applications in coatings and adhesives .

Nanocomposite Development
The compound can also serve as a functional additive in the development of nanocomposites. Its incorporation into polymer matrices can lead to improved electrical conductivity and mechanical strength due to the synergistic effects of the organic-inorganic interactions .

Research Tool Applications

Biochemical Research
Due to its structural characteristics, this compound can be employed as a biochemical probe in research settings. It may be used to study enzyme inhibition mechanisms or as a ligand in receptor binding assays. The ability to modify its structure allows researchers to tailor its properties for specific experimental needs .

Drug Development Studies
The compound's potential as a lead compound in drug development is significant. It serves as a template for synthesizing analogs with improved pharmacological profiles. Structure-activity relationship (SAR) studies can be conducted using this compound to identify key functional groups responsible for biological activity .

Summary Table of Applications

Application AreaSpecific Use CaseMechanism/Benefit
Medicinal ChemistryAnticancer activityInhibits cell proliferation; induces apoptosis
Antimicrobial propertiesDisrupts microbial membranes; inhibits metabolism
Material SciencePolymer synthesisEnhances thermal stability; improves solubility
Nanocomposite developmentImproves conductivity; enhances mechanical strength
Research ToolBiochemical researchProbes enzyme inhibition; receptor binding assays
Drug development studiesTemplate for analog synthesis; SAR studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester, and what analytical methods validate its purity?

  • Answer: The compound can be synthesized via a multi-step protocol involving condensation reactions between substituted pyrimidine derivatives and methoxy-substituted benzoic acid esters. Key intermediates, such as (4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid esters, have been documented in analogous syntheses . Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 254 nm, as demonstrated for structurally similar acrylate derivatives . Mass spectrometry (ESI-MS) and nuclear magnetic resonance (¹H/¹³C NMR) are critical for structural confirmation, particularly to verify the stereochemistry of the vinyl-pyrimidine moiety .

Q. How can researchers assess the hydrolytic stability of the methyl ester group under physiological conditions?

  • Answer: Hydrolytic stability studies should simulate physiological pH (e.g., phosphate-buffered saline at pH 7.4 and 37°C) with periodic sampling over 24–72 hours. Quantify degradation products (e.g., free benzoic acid derivatives) using reverse-phase HPLC coupled with diode-array detection (DAD) . For advanced analysis, employ LC-MS to identify transient intermediates and validate degradation pathways. Stability data should be cross-referenced with structurally related compounds, such as ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which exhibits pH-dependent ester hydrolysis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound across different assay systems?

  • Answer: Discrepancies may arise from assay-specific variables (e.g., cell line selection, solvent effects, or metabolic interference). To address this:

  • Dose-response normalization : Compare IC₅₀ values across assays using standardized solvent controls (e.g., DMSO ≤0.1% v/v) and reference compounds .
  • Metabolite profiling : Use hepatic microsomal assays to identify active metabolites that may contribute to off-target effects, as seen in studies of marine-derived pyrimidine analogs .
  • Orthogonal assays : Validate anti-proliferative activity via both MTT and apoptosis-specific markers (e.g., caspase-3 activation) to distinguish cytotoxic vs. cytostatic mechanisms .

Q. How can researchers design a study to evaluate the environmental fate of this compound, particularly its persistence in aquatic systems?

  • Answer: Follow the methodological framework outlined in Project INCHEMBIOL :

  • Phase 1 (Lab-scale) : Determine octanol-water partition coefficients (log P) and photodegradation half-lives under simulated sunlight (Xe lamp, 300–800 nm).
  • Phase 2 (Microcosm) : Assess biodegradation in sediment-water systems using OECD 308 guidelines. Monitor residues via LC-MS/MS with a detection limit ≤1 ng/mL.
  • Phase 3 (Ecotoxicology) : Evaluate acute/chronic toxicity in Daphnia magna and Danio rerio (zebrafish), referencing protocols for structurally related chloropyrimidines .

Q. What computational and experimental approaches elucidate the compound’s mechanism of action in modulating kinase or protease targets?

  • Answer:

  • Molecular docking : Screen against kinase domains (e.g., PI3Kα or MAPK) using AutoDock Vina, focusing on the pyrimidine-dione core’s hydrogen-bonding potential with catalytic lysine residues .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for prioritized targets.
  • Mutagenesis studies : Validate key binding residues (e.g., Ala-scanning of ATP-binding pockets) to confirm structure-activity relationships, as applied to PI 3-Kα inhibitors .

Methodological Considerations

Q. What chromatographic conditions optimize separation of this compound from its regioisomers or degradation products?

  • Answer: Use a C18 column (4.6 × 150 mm, 3.5 µm) with a gradient mobile phase:

  • Mobile Phase A : 0.1% formic acid in water.
  • Mobile Phase B : 0.1% formic acid in acetonitrile.
  • Gradient: 5% B (0–2 min), 5–95% B (2–20 min), 95% B (20–25 min).
  • Flow rate: 1.0 mL/min; detection at 230 nm and 280 nm. This method resolves vinyl-pyrimidine isomers, as validated for (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate derivatives .

Q. How should researchers mitigate oxidative degradation during long-term storage?

  • Answer: Store lyophilized samples at −80°C under argon atmosphere. For solutions, use tert-butanol as a cryoprotectant (prevents ice crystal formation) and add 0.01% w/v butylated hydroxytoluene (BHT) to inhibit radical-mediated degradation. Stability studies of analogous methoxy-benzoic acid esters show <5% degradation over 12 months under these conditions .

Data Interpretation Guidelines

Q. What statistical models are appropriate for analyzing dose-response data in heterogeneous cell populations?

  • Answer: Employ a four-parameter logistic (4PL) nonlinear regression model to calculate EC₅₀/IC₅₀ values. For heterogeneous responses (e.g., bimodal distributions), use a mixed-effects model or hierarchical Bayesian analysis to account for cell subpopulation variability .

Q. How can researchers validate the specificity of antibodies used in Western blotting for target proteins affected by this compound?

  • Answer: Perform siRNA knockdown or CRISPR-Cas9 gene editing of the target protein in a representative cell line. Compare blot signals between wild-type and knockout lysates. For cross-reactivity checks, use peptide blocking assays (pre-incubate antibody with 10x molar excess of immunizing peptide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.